Linotroban

Description

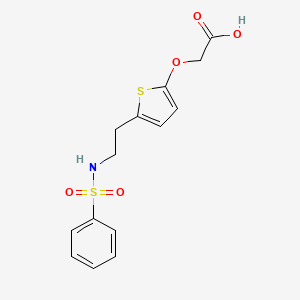

Structure

3D Structure

Properties

CAS No. |

120824-08-0 |

|---|---|

Molecular Formula |

C14H15NO5S2 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-[5-[2-(benzenesulfonamido)ethyl]thiophen-2-yl]oxyacetic acid |

InChI |

InChI=1S/C14H15NO5S2/c16-13(17)10-20-14-7-6-11(21-14)8-9-15-22(18,19)12-4-2-1-3-5-12/h1-7,15H,8-10H2,(H,16,17) |

InChI Key |

ISSKMEQROMFEHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

141443-73-4 120824-08-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HN 11550 HN-11550 linotroban |

Origin of Product |

United States |

Foundational & Exploratory

Linotroban: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linotroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, a key player in thrombosis and hemostasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream signaling pathways it inhibits, and the available preclinical data demonstrating its pharmacological effects. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of thromboxane receptor antagonists. While in vitro quantitative data for this compound is not publicly available, this guide summarizes the known preclinical in vivo effects and the established signaling cascade of its target receptor.

Introduction

Thromboxane A2 (TXA2) is a potent bioactive lipid derived from arachidonic acid that plays a critical role in a variety of physiological and pathophysiological processes. Its effects are mediated through the G-protein coupled thromboxane A2 receptor (TP receptor). Activation of the TP receptor leads to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. Consequently, antagonism of this receptor has been a therapeutic target for the prevention and treatment of cardiovascular and renal diseases. This compound has been identified as a potent and selective antagonist of the TXA2 receptor, demonstrating antithrombotic potential in preclinical studies.

Core Mechanism of Action: Thromboxane A2 Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the thromboxane A2 (TP) receptor, thereby preventing the binding of its endogenous ligand, TXA2. This antagonism blocks the initiation of the downstream signaling cascade that is responsible for the physiological and pathological effects of TXA2.

Thromboxane A2 Receptor Signaling Pathway

The TP receptor is coupled to two primary G-protein families: Gq and G13. The binding of an agonist, such as TXA2 or the experimental mimetic U-46619, to the TP receptor initiates the dissociation of the G-protein subunits, leading to the activation of distinct downstream effector molecules.

-

Gq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for platelet activation and smooth muscle contraction.

-

G13 Pathway: The activated Gα13 subunit engages with Rho guanine nucleotide exchange factors (RhoGEFs), such as p115-RhoGEF. This interaction promotes the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Activated RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a crucial role in cell contraction, adhesion, and motility.

By blocking the initial binding of TXA2 to the TP receptor, this compound effectively inhibits both the Gq and G13 signaling pathways, thereby preventing the downstream cellular responses.

Caption: Thromboxane A2 Receptor Signaling Pathway and its Inhibition by this compound.

Quantitative Data

While specific in vitro binding affinity (Ki) and functional inhibitory concentration (IC50) data for this compound are not publicly available, preclinical in vivo studies have demonstrated its efficacy. The following table summarizes the quantitative data from a key study investigating the effect of this compound on renal function in conscious female rats challenged with the TXA2 mimetic U-46619.

| Treatment Group | Dose | Glomerular Filtration Rate (GFR) (ml/min/100g body weight) | Para-aminohippuric Acid (PAH) Clearance (ml/min/100g body weight) |

| Control | - | 0.88 ± 0.05 | 2.55 ± 0.15 |

| U-46619 | 720 µg/kg/24h | 0.45 ± 0.04 | 1.35 ± 0.12 |

| U-46619 + this compound | 720 µg/kg/24h + 3 mg/kg/24h | 0.79 ± 0.06 | 2.30 ± 0.18 |

| U-46619 + this compound | 720 µg/kg/24h + 10 mg/kg/24h | 0.85 ± 0.07 | 2.45 ± 0.20 |

| U-46619 + this compound | 720 µg/kg/24h + 30 mg/kg/24h | 0.89 ± 0.08 | 2.60 ± 0.22 |

| *p < 0.05 compared to control. Data are presented as mean ± SEM. |

Experimental Protocols

The following is a detailed methodology for a key in vivo experiment that demonstrates the mechanism of action of this compound.

Determination of Efficacy of this compound in Conscious Female Rats

Objective: To assess the efficacy of this compound in reversing the reduction in renal clearances induced by the TXA2 mimetic U-46619 in conscious female rats.

Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Female

-

Weight: 200-250 g

-

Housing: Individually housed in metabolic cages with free access to food and water.

Drug Preparation and Administration:

-

This compound: Dissolved in 3.5% sodium bicarbonate solution.

-

U-46619: Dissolved in 3.5% sodium bicarbonate solution.

-

Administration: Both substances were administered subcutaneously via osmotic minipumps (Alzet) at a delivery rate of 10 µl/h for 72 hours.

Experimental Groups:

-

Control Group: Received 3.5% NaHCO3 solution via osmotic pump.

-

U-46619 Group: Received U-46619 at a dose of 720 µg/kg/24h.

-

U-46619 + this compound Groups: Received U-46619 (720 µg/kg/24h) mixed with this compound at doses of 3, 10, or 30 mg/kg/24h.

Surgical Procedures:

-

On day 0, under ether anesthesia, osmotic minipumps were implanted subcutaneously in the dorsal neck region.

-

On day 2 (48 hours after pump implantation), a slow-release tablet containing inulin and para-aminohippuric acid (PAH) was implanted subcutaneously.

Measurement of Renal Clearances:

-

At 68 hours post-pump implantation, a 4-hour clearance period was initiated.

-

Urine was collected for 4 hours.

-

At the end of the clearance period (72 hours), a blood sample was collected from the tail vein.

-

Inulin and PAH concentrations in plasma and urine were determined using standard colorimetric assays.

-

Glomerular Filtration Rate (GFR) was calculated as the clearance of inulin.

-

Effective Renal Plasma Flow was estimated from the clearance of PAH.

Statistical Analysis:

-

Data were analyzed using one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons.

-

A p-value of less than 0.05 was considered statistically significant.

Caption: Experimental Workflow for the In Vivo Rat Renal Clearance Study.

Pharmacokinetics and Clinical Trials

There is no publicly available information regarding the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound in any species. Furthermore, a thorough search of clinical trial registries did not yield any results for clinical studies involving this compound. This suggests that the development of this compound may not have progressed to the clinical phase, or that the data from such studies have not been made public.

Conclusion

This compound is a potent and selective antagonist of the thromboxane A2 receptor. Its mechanism of action involves the competitive inhibition of TXA2 binding to its receptor, which in turn blocks the downstream Gq and G13 signaling pathways responsible for platelet aggregation and vasoconstriction. Preclinical in vivo studies in rats have demonstrated its ability to counteract the detrimental renal effects of a TXA2 mimetic, highlighting its potential as a therapeutic agent. However, the lack of publicly available in vitro quantitative data, pharmacokinetic profiles, and clinical trial information limits a complete understanding of its pharmacological profile and developmental history. This guide provides a comprehensive summary of the currently available scientific information on the mechanism of action of this compound.

Linotroban: A Comprehensive Technical Review of its Thromboxane A2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linotroban, also known as BMS-180,291, is a potent and highly selective antagonist of the thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1] As a key mediator in thrombosis and vasoconstriction, the TP receptor represents a critical target for therapeutic intervention in a variety of cardiovascular diseases. This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action as a TP receptor antagonist. The information presented herein is intended to support further research and development efforts in the field of antithrombotic therapy.

Core Mechanism of Action: Thromboxane A2 Receptor Antagonism

Thromboxane A2 (TXA2) is a potent platelet agonist and vasoconstrictor. It exerts its effects by binding to and activating TP receptors located on platelets and vascular smooth muscle cells. This compound functions as a competitive antagonist at these receptors, thereby inhibiting the downstream signaling pathways that lead to platelet aggregation and vasoconstriction.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound as a TP receptor antagonist.

Table 1: In Vitro Potency of this compound in Human Platelets

| Assay | Agonist | Parameter | Value (nM) |

| Platelet Aggregation | Arachidonate (800 µM) | IC50 | 7 ± 1 |

| Platelet Aggregation | U-46,619 (10 µM) | IC50 | 21 ± 2 |

| Platelet Shape Change | U-46,619 | KB | 11 ± 2 |

| Data from Ogletree et al. (1993)[1] |

Table 2: Receptor Binding Affinity of this compound

| Radioligand | Preparation | Parameter | Value (nM) |

| [³H]SQ 29,548 | Human Platelet Membranes | Kd | 4.0 ± 1.0 |

| Data from Ogletree et al. (1993)[1] |

Table 3: In Vitro Potency of this compound in Vascular Tissue

| Tissue | Agonist | Parameter | Value (nM) |

| Rat Aorta | U-46,619 | KB | 0.6 ± 0.1 |

| Data from Ogletree et al. (1993)[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This protocol was employed to determine the binding affinity (Kd) of this compound for the human platelet TP receptor.

Methodology:

-

Membrane Preparation: Human platelet membranes were prepared and used as the source of TP receptors.

-

Radioligand: [³H]SQ 29,548, a known TP receptor antagonist, was used as the radioligand.

-

Competition Assay: The platelet membranes were incubated with a fixed concentration of [³H]SQ 29,548 and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, was measured by liquid scintillation counting.

-

Data Analysis: The data was analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The dissociation constant (Kd) was then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

In Vitro Washed Platelet Aggregation Assay

This assay was used to determine the functional potency (IC50) of this compound in inhibiting platelet aggregation induced by various agonists.

Methodology:

-

Platelet Preparation: Human platelet-rich plasma (PRP) was prepared from whole blood.

-

Incubation: Aliquots of PRP were incubated with various concentrations of this compound or vehicle control.

-

Agonist Addition: Platelet aggregation was induced by the addition of a standard concentration of an agonist, either arachidonic acid or the stable thromboxane A2 mimetic, U-46,619.

-

Measurement: The change in light transmittance, which is proportional to the degree of platelet aggregation, was monitored using an aggregometer.

-

Data Analysis: The concentration of this compound that caused 50% inhibition of the maximal aggregation response (IC50) was determined from the concentration-response curves.

Selectivity Profile

This compound demonstrates high selectivity for the TP receptor. At concentrations up to 1 µM, it did not inhibit platelet aggregation induced by high concentrations of ADP or thrombin, indicating a lack of activity at P2Y12 and PAR-1 receptors, respectively. Furthermore, in isolated rat aorta, this compound did not inhibit contractions induced by norepinephrine, serotonin, or angiotensin II, demonstrating its specificity over adrenergic, serotonergic, and angiotensin II receptors.

In Vivo Activity

In vivo studies have demonstrated the antithrombotic efficacy of this compound. In a canine model of pacing-induced myocardial ischemia, this compound significantly reduced the severity of ischemia, an effect not observed with aspirin. This suggests a direct cardioprotective effect of TP receptor antagonism beyond its antiplatelet activity.

Conclusion

This compound is a potent and selective thromboxane A2 receptor antagonist with demonstrated in vitro and in vivo activity. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview of its pharmacological profile. This information serves as a valuable resource for researchers and drug development professionals working on novel antithrombotic agents and investigating the role of the thromboxane A2 signaling pathway in cardiovascular disease.

References

Linotroban: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linotroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, positioning it as a molecule of significant interest in the fields of thrombosis, cardiovascular disease, and inflammation. As a member of the thiophene sulfonamide class of compounds, its unique chemical structure confers high affinity and specificity for the TP receptor, thereby inhibiting the downstream signaling cascade that leads to platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to support further research and development efforts. While specific proprietary data on this compound remains limited in the public domain, this document synthesizes available information and provides a theoretical framework based on analogous compounds and established pharmacological principles.

Chemical Structure and Properties

This compound, with the IUPAC name 2-[5-[2-(benzenesulfonamido)ethyl]thiophen-2-yl]oxyacetic acid, possesses a distinct molecular architecture that is key to its biological activity. The structure features a central thiophene ring, a benzenesulfonamide group, and an oxyacetic acid moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₅S₂ | PubChem |

| Molecular Weight | 341.4 g/mol | PubChem |

| CAS Number | 120824-08-0 | PubChem |

| IUPAC Name | 2-[5-[2-(benzenesulfonamido)ethyl]thiophen-2-yl]oxyacetic acid | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O | PubChem |

| InChI Key | ISSKMEQROMFEHL-UHFFFAOYSA-N | PubChem |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of related thiophene sulfonamide derivatives, a plausible synthetic route can be postulated. The synthesis would likely involve the preparation of a key intermediate, 2-(5-bromo-thiophen-2-yloxy)acetic acid ethyl ester, followed by a Sonogashira or Heck coupling to introduce the vinyl group, which is then reduced and subsequently reacted to form the sulfonamide.

A generalized workflow for the synthesis of a thiophene sulfonamide derivative is presented below.

Linotroban: A Technical Overview of its Pharmacodynamic and Putative Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, patents, and regulatory documents, specific quantitative pharmacokinetic data for Linotroban (e.g., Cmax, Tmax, AUC, half-life, plasma protein binding, and permeability) could not be located. The information presented herein summarizes the available pharmacodynamic data for this compound and provides a contextual pharmacokinetic profile based on other drugs in the same therapeutic class.

Introduction

This compound is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor.[1] By blocking this receptor, this compound interferes with the pro-thrombotic and vasoconstrictive effects of TXA2, a key mediator in the arachidonic acid cascade. This mechanism of action suggests potential therapeutic applications in conditions where TXA2-mediated signaling is pathophysiologically relevant.

Pharmacodynamics

This compound's primary pharmacodynamic effect is the competitive antagonism of the thromboxane A2 receptor. This has been demonstrated in preclinical models.

Table 1: Summary of this compound Pharmacodynamic Studies

| Parameter | Species | Model | Dosing | Effect | Reference |

| TXA2 Receptor Antagonism | Rat (female) | U-46619 (TXA2 mimetic) induced reduction in renal clearances | 3, 10, or 30 mg/kg/24 h via osmotic pumps | Reversed the U-46619-induced reduction in Glomerular Filtration Rate (GFR) and para-aminohippuric acid (PAH) clearance. | [1] |

Pharmacokinetics (Contextual Overview)

As specific pharmacokinetic data for this compound is not publicly available, this section provides a summary of pharmacokinetic parameters for other thromboxane A2 receptor antagonists to offer a contextual understanding of the expected profile for this class of drugs.

Table 2: Pharmacokinetic Parameters of Selected Thromboxane A2 Receptor Antagonists

| Parameter | AA-2414 | BM 13.177 (Sulotroban) |

| Species | Human | Human |

| Dose | Multiple oral doses | 800 mg single oral dose |

| Cmax | Not specified | 6.6 mg/L |

| Tmax | Not specified | 1.6 hours |

| Oral Clearance | 10.7 mL/hr/kg | Not specified |

| Volume of Distribution (Vd) | 92.8 mL/kg | Not specified |

| Steady-State Vd | 280 mL/kg | Not specified |

| Terminal Half-life (t1/2) | Not specified | 0.84 hours |

| Primary Route of Elimination | Not specified | Urine |

Experimental Protocols

In Vivo Pharmacodynamics: U-46619 Induced Reduction in Renal Clearances in Rats[1]

-

Objective: To assess the efficacy of this compound in antagonizing the effects of the TXA2 mimetic U-46619 on renal function.

-

Animals: Conscious female rats.

-

Procedure:

-

Osmotic pumps were implanted subcutaneously for continuous administration of substances over 72 hours.

-

The control group received a 3.5% NaHCO3 solution.

-

The U-46619 group received 720 µg/kg/24 h of U-46619.

-

The treatment groups received this compound at doses of 3, 10, or 30 mg/kg/24 h mixed with 720 µg/kg/24 h of U-46619.

-

Inulin and para-aminohippuric acid (PAH) clearances were determined at the end of a 4-hour clearance period (68-72 hours post-implantation) to assess Glomerular Filtration Rate (GFR) and renal plasma flow, respectively.

-

Mandatory Visualizations

Caption: Thromboxane A2 signaling pathway and the mechanism of action of this compound.

Caption: General experimental workflow for preclinical evaluation of a TXA2 receptor antagonist.

References

Preclinical Data Review of Linotroban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linotroban is identified as a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, positioning it as a candidate for development as a novel antithrombotic agent. Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in thrombosis and hemostasis. By blocking the TXA2 receptor, this compound is designed to interfere with these processes and offer therapeutic benefits in cardiovascular diseases. This technical guide provides a review of the available preclinical data on this compound, focusing on its mechanism of action and in vivo efficacy.

Mechanism of Action

This compound functions as a competitive antagonist of the thromboxane A2 receptor. This mechanism involves this compound binding to the TXA2 receptor, thereby preventing the binding of its endogenous ligand, thromboxane A2. The binding of TXA2 to its receptor initiates a signaling cascade that leads to platelet activation, shape change, and aggregation, as well as vasoconstriction. By blocking this interaction, this compound effectively inhibits these downstream effects.

The signaling pathway initiated by TXA2 receptor activation is a critical component of thrombosis. A simplified representation of this pathway and the inhibitory action of this compound is provided below.

Caption: Thromboxane A2 (TXA2) signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy

In Vivo Studies in Conscious Female Rats

In vivo studies have been conducted to evaluate the efficacy of this compound in a conscious female rat model.[1] These studies utilized the thromboxane A2 mimetic U-46619 to induce renal effects, specifically a reduction in glomerular filtration rate (GFR) and para-aminohippuric acid (PAH) clearance.[1]

Experimental Protocol: U-46619 Induced Renal Impairment Model

-

Animal Model: Conscious female Sprague-Dawley rats.[1]

-

Induction of Renal Impairment: Continuous subcutaneous infusion of the TXA2 mimetic U-46619 at a dose of 720 µg/kg/24h for 72 hours using osmotic pumps.[1]

-

Treatment Groups:

-

Control group receiving 3.5% NaHCO3.[1]

-

U-46619 group receiving 720 µg/kg/24h of U-46619 alone.

-

This compound treatment groups receiving a mixture of U-46619 (720 µg/kg/24h) and this compound at doses of 3, 10, or 30 mg/kg/24h.

-

-

Administration: All substances were administered via subcutaneously implanted osmotic pumps at a delivery rate of 10 µL/h for 72 hours.

-

Efficacy Endpoint: Determination of inulin and PAH clearances at the end of a 4-hour clearance period (68-72 hours post-implantation).

The workflow for this in vivo experiment is outlined in the following diagram.

Caption: Experimental workflow for the in vivo evaluation of this compound in rats.

Results

The administration of U-46619 alone resulted in a significant reduction in GFR and PAH clearances. Co-administration of this compound at all tested doses (3, 10, and 30 mg/kg/24h) reversed these effects, restoring GFR and PAH clearance to levels that were not significantly different from the control group.

Data Summary

| Treatment Group | GFR (Glomerular Filtration Rate) | PAH Clearance |

| U-46619 | Significantly reduced | Significantly reduced |

| U-46619 + this compound (3 mg/kg/24h) | Reversed to control levels | Reversed to control levels |

| U-46619 + this compound (10 mg/kg/24h) | Reversed to control levels | Reversed to control levels |

| U-46619 + this compound (30 mg/kg/24h) | Reversed to control levels | Reversed to control levels |

Note: Specific quantitative values for GFR and PAH clearance were not provided in the available source material.

Renal Function in Male and Female Rats

Another study investigated the effect of this compound alone on renal function in conscious male and female rats.

Experimental Protocol: Renal Function Study

-

Animal Model: Conscious male and female rats.

-

Treatment: this compound administered subcutaneously at doses of 0, 6, 24, 48, and 96 mg/kg/24h via osmotic minipumps for 6 days.

-

Endpoint: Inulin and PAH clearances were determined on the last day of treatment.

Results

This compound did not cause significant alterations in renal function at most doses. A significant difference in GFR was observed between male and female rats at the highest dose of 96 mg/kg/24h, suggesting a potential threshold for renal tolerance at very high doses. Overall, this compound was well-tolerated.

Conclusion

The available preclinical data indicate that this compound is a potent and selective thromboxane A2 receptor antagonist with in vivo efficacy in a rat model of TXA2-mediated renal impairment. The compound effectively reverses the detrimental effects of a TXA2 mimetic, demonstrating its potential as an antithrombotic agent. Further preclinical studies to fully characterize its binding affinity, selectivity profile against other prostanoid receptors, and in vitro anti-platelet aggregation activity are warranted to support its continued development. The detailed experimental protocols for these additional studies would be crucial for a comprehensive understanding of this compound's pharmacological profile.

References

Linotroban's In Vitro Binding Affinity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linotroban is recognized as a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, a key player in thrombotic events and various physiological and pathophysiological processes. Understanding its in vitro binding characteristics is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides an in-depth overview of the available information regarding this compound's interaction with its target, the experimental methodologies used to characterize such interactions, and the relevant signaling pathways.

Quantitative Binding Affinity of this compound

Despite extensive literature searches, specific quantitative in vitro binding affinity data for this compound, such as Ki, IC50, or Kd values, were not available in the public domain at the time of this review. The existing research primarily focuses on its in vivo effects and confirms its classification as a selective TXA2 receptor antagonist.

The following table is provided as a template for the type of data typically generated in binding affinity studies. Should such data for this compound become available, it would be presented as follows:

| Parameter | Value (nM) | Radioligand | Cell/Tissue Type | Reference |

| Ki | Data not available | |||

| IC50 | Data not available | |||

| Kd | Data not available |

Experimental Protocols: Radioligand Binding Assay

The determination of a ligand's binding affinity for its receptor is commonly achieved through radioligand binding assays. These assays are considered the gold standard for their robustness and sensitivity. A typical experimental protocol to determine the binding affinity of an unlabeled compound like this compound for the thromboxane A2 receptor would involve a competitive binding assay.

Principle

A competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Materials

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity thromboxane A2 receptor antagonist (e.g., [³H]-SQ29,548).

-

Unlabeled Ligand: this compound.

-

Receptor Source: Membranes prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human thromboxane A2 receptor (e.g., human platelets, HEK293 cells).

-

Assay Buffer: A buffer that maintains the stability and function of the receptor and ligands (e.g., Tris-HCl buffer with MgCl₂).

-

Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Method

-

Membrane Preparation: The receptor source is homogenized and centrifuged to isolate the cell membranes, which are then resuspended in the assay buffer. The protein concentration is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizing the Molecular Interactions

To better understand the context of this compound's action, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Caption: Thromboxane A2 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

While this compound is established as a selective thromboxane A2 receptor antagonist, publicly available, specific quantitative in vitro binding affinity data remains elusive. The methodologies outlined in this guide, particularly competitive radioligand binding assays, represent the standard approach for obtaining such critical data. The provided diagrams of the TXA2 signaling pathway and the experimental workflow offer a foundational understanding for researchers in the field. Further studies are warranted to precisely quantify the binding characteristics of this compound, which will be invaluable for a more complete pharmacological characterization and for guiding future drug development efforts.

Linotroban's Effect on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linotroban is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, positioning it as a compound of interest in the development of antithrombotic therapies.[1][2] Thromboxane A2 is a key mediator in platelet activation and aggregation, a critical process in hemostasis and the pathogenesis of thrombotic diseases.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its inhibitory effects on platelet aggregation. This document will detail the signaling pathways involved, present available data on its efficacy, and outline the experimental protocols for assessing its activity.

Introduction: The Role of Thromboxane A2 in Platelet Aggregation

Platelet aggregation is a complex physiological process initiated by vascular injury, leading to the formation of a hemostatic plug.[5] This process is triggered by a variety of agonists, including collagen, adenosine diphosphate (ADP), and thrombin. A crucial amplification loop in platelet activation is mediated by the synthesis and release of thromboxane A2 (TXA2).

Upon platelet activation, arachidonic acid is liberated from the platelet membrane and metabolized by cyclooxygenase (COX) and thromboxane synthase to produce TXA2. TXA2 then binds to its G-protein coupled receptor, the TP receptor, on the surface of platelets. This binding initiates a signaling cascade that results in a transient increase in intracellular calcium concentration, leading to platelet shape change, degranulation, and ultimately, aggregation. By blocking the TXA2 receptor, this compound is designed to interrupt this critical pathway, thereby inhibiting platelet aggregation and reducing the risk of thrombus formation.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the thromboxane A2 (TP) receptor. This means that it binds to the same site on the receptor as the endogenous agonist, TXA2, but does not elicit a downstream signaling response. By occupying the receptor, this compound prevents TXA2 from binding and initiating the pro-aggregatory cascade. This targeted mechanism of action makes it a specific inhibitor of the TXA2-mediated pathway of platelet aggregation.

The following diagram illustrates the signaling pathway of TXA2-induced platelet aggregation and the point of intervention for this compound.

Figure 1. Signaling pathway of TXA2-induced platelet aggregation and inhibition by this compound.

Quantitative Data on the Effect of this compound on Platelet Aggregation

While specific in vitro quantitative data such as IC50 values for this compound's inhibition of platelet aggregation induced by various agonists are not widely available in the public domain, in vivo studies in animal models have demonstrated its efficacy.

In a study involving conscious female rats, the thromboxane A2 mimetic U-46619 was used to induce a reduction in renal clearances. Administration of this compound at doses of 3, 10, or 30 mg/kg/24 h reversed the effects of U-46619, indicating effective in vivo antagonism of the TXA2 receptor.

Table 1: In Vivo Effect of this compound on U-46619 Induced Changes in Renal Function in Rats

| Treatment Group | Dose of this compound (mg/kg/24h) | Glomerular Filtration Rate (GFR) | Para-aminohippuric acid (PAH) Clearance |

| Control | 0 | Normal | Normal |

| U-46619 alone | 0 | Significantly Reduced | Significantly Reduced |

| U-46619 + this compound | 3 | Reversed to control levels | Reversed to control levels |

| U-46619 + this compound | 10 | Reversed to control levels | Reversed to control levels |

| U-46619 + this compound | 30 | Reversed to control levels | Reversed to control levels |

| Data summarized from a study assessing the reversal of U-46619-induced renal clearance reduction. |

For a comprehensive in vitro characterization of a compound like this compound, a standard approach would be to determine its IC50 values against platelet aggregation induced by various agonists. The following table illustrates how such data would typically be presented.

Table 2: Representative Data Presentation for In Vitro Inhibition of Platelet Aggregation by this compound

| Agonist | Agonist Concentration | This compound IC50 (nM) |

| U-46619 | e.g., 1 µM | Hypothetical Value |

| Arachidonic Acid | e.g., 100 µM | Hypothetical Value |

| Collagen | e.g., 2 µg/mL | Hypothetical Value |

| ADP | e.g., 10 µM | Hypothetical Value |

| This table represents a standard format for presenting in vitro platelet aggregation data and does not contain actual experimental values for this compound. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate the effect of a compound like this compound on platelet aggregation.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

-

Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Anticoagulant: 3.2% sodium citrate.

-

Platelet agonists: U-46619, arachidonic acid, collagen, ADP.

-

This compound stock solution and serial dilutions.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Draw whole blood into tubes containing 3.2% sodium citrate.

-

To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature.

-

To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Platelet Aggregation Measurement:

-

Pre-warm the PRP to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a specific volume of PRP to a cuvette with a stir bar.

-

Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 5 minutes).

-

Add the platelet agonist to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

IC50 values are calculated by plotting the percentage of inhibition of aggregation against the log concentration of this compound.

-

The following diagram outlines the workflow for the in vitro platelet aggregation assay.

Figure 2. Workflow for in vitro platelet aggregation assay using LTA.

Conclusion

This compound is a selective thromboxane A2 receptor antagonist with demonstrated in vivo activity. Its mechanism of action, which involves the targeted blockade of the TXA2 signaling pathway, makes it a promising candidate for antithrombotic therapy. While detailed in vitro quantitative data on its platelet inhibitory effects are not extensively published, the experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and similar compounds. Further studies to quantify its in vitro potency against a panel of platelet agonists would be invaluable for a complete understanding of its pharmacological profile.

References

- 1. Determination of efficacy of this compound by inducing a reduction of renal inulin/para-aminohippuric acid clearances with the thromboxane A2 mimetic U-46619 in the conscious female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the novel thromboxane (TXA2) receptor antagonist this compound on inulin and para-aminohippuric acid clearances in the conscious male and female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biodatacorp.com [biodatacorp.com]

- 4. Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antithrombotic Drugs-Pharmacology and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Linotroban in Models of Thrombosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Linotroban, a potent and selective thromboxane A2 (TXA2) receptor antagonist, and its evaluation in preclinical models of thrombosis.[1] this compound has been investigated for its potential as an antithrombotic agent.[1][2] This document details its mechanism of action, summarizes key experimental data, and outlines the methodologies used in its assessment.

Core Mechanism of Action: Thromboxane A2 Receptor Antagonism

This compound exerts its antithrombotic effect by selectively blocking the thromboxane A2 (TXA2) receptor, also known as the prostanoid TP receptor.[1] TXA2 is a potent mediator of platelet aggregation and vasoconstriction. By antagonizing the TP receptor, this compound inhibits the downstream signaling pathways that lead to thrombus formation.

The signaling cascade initiated by TXA2 binding to its G-protein coupled receptor on platelets results in the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, induce an increase in intracellular calcium levels and activate protein kinase C, respectively. This culminates in platelet shape change, degranulation, and aggregation, all of which are critical steps in thrombus formation. This compound, by blocking the initial binding of TXA2, effectively curtails this entire process.

References

- 1. Determination of efficacy of this compound by inducing a reduction of renal inulin/para-aminohippuric acid clearances with the thromboxane A2 mimetic U-46619 in the conscious female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the novel thromboxane (TXA2) receptor antagonist this compound on inulin and para-aminohippuric acid clearances in the conscious male and female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Linotroban in Renal Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Linotroban's role in renal physiology studies. This compound is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] Activation of the TP receptor in the kidney can lead to vasoconstriction, a reduction in renal blood flow (RBF) and glomerular filtration rate (GFR), and can contribute to the pathophysiology of various kidney diseases.[2] This guide will detail the mechanism of action of this compound, summarize key quantitative data from preclinical studies, outline experimental protocols, and visualize the relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of thromboxane A2 to its G-protein coupled receptor (GPCR), the TP receptor. In the kidney, TP receptors are expressed in various cell types, including the smooth muscle cells of renal arterioles and glomerular mesangial cells.[2][3] By blocking the action of TXA2, this compound can prevent or reverse renal vasoconstriction, thereby improving renal hemodynamics.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on key renal physiological parameters from preclinical studies.

Table 1: Effect of this compound on U-46619-Induced Changes in Glomerular Filtration Rate (GFR) in Conscious Female Rats [1]

| Treatment Group | Dose | Mean GFR (mL/min/100g body weight) | % Reversal of U-46619 Effect |

| Control (Vehicle) | - | 1.05 ± 0.06 | - |

| U-46619 alone | 720 µg/kg/24h | 0.65 ± 0.05* | 0% |

| U-46619 + this compound | 3 mg/kg/24h | 0.98 ± 0.07 | 82.5% |

| U-46619 + this compound | 10 mg/kg/24h | 1.01 ± 0.06 | 90% |

| U-46619 + this compound | 30 mg/kg/24h | 1.03 ± 0.05 | 95% |

*p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on U-46619-Induced Changes in Para-Aminohippuric Acid (PAH) Clearance in Conscious Female Rats

| Treatment Group | Dose | Mean PAH Clearance (mL/min/100g body weight) | % Reversal of U-46619 Effect |

| Control (Vehicle) | - | 3.5 ± 0.2 | - |

| U-46619 alone | 720 µg/kg/24h | 2.1 ± 0.2* | 0% |

| U-46619 + this compound | 3 mg/kg/24h | 3.2 ± 0.3 | 78.6% |

| U-46619 + this compound | 10 mg/kg/24h | 3.4 ± 0.2 | 92.9% |

| U-46619 + this compound | 30 mg/kg/24h | 3.5 ± 0.2 | 100% |

*p < 0.05 compared to control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Renal Function in Conscious Male and Female Rats (6-day administration)

| Gender | This compound Dose (mg/kg/24h) | GFR (mL/min/100g body weight) | PAH Clearance (mL/min/100g body weight) |

| Male | 0 | 1.12 ± 0.04 | 3.8 ± 0.2 |

| 6 | 1.15 ± 0.05 | 3.9 ± 0.2 | |

| 24 | 1.10 ± 0.06 | 3.7 ± 0.3 | |

| 48 | 1.08 ± 0.05 | 3.6 ± 0.2 | |

| 96 | 1.05 ± 0.06 | 3.5 ± 0.3 | |

| Female | 0 | 1.08 ± 0.05 | 3.6 ± 0.2 |

| 6 | 1.10 ± 0.04 | 3.7 ± 0.2 | |

| 24 | 1.07 ± 0.05 | 3.5 ± 0.2 | |

| 48 | 1.05 ± 0.06 | 3.4 ± 0.3 | |

| 96 | 0.95 ± 0.05* | 3.2 ± 0.2 |

*Significant difference between male and female rats at the highest dose. Data are presented as mean ± SEM.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

U-46619-Induced Renal Vasoconstriction Model in Conscious Rats

This protocol is designed to evaluate the efficacy of TP receptor antagonists in reversing agonist-induced renal dysfunction.

1. Animal Model:

-

Conscious female Sprague-Dawley rats are used. The use of conscious animals avoids the confounding effects of anesthesia on renal hemodynamics.

2. Drug Administration:

-

Osmotic minipumps are implanted subcutaneously for continuous infusion of substances over a 72-hour period.

-

The control group receives a 3.5% NaHCO3 solution.

-

The experimental group receives the TXA2 mimetic U-46619 at a dose of 720 µg/kg/24h to induce renal vasoconstriction.

-

Treatment groups receive a combination of U-46619 and varying doses of this compound (e.g., 3, 10, 30 mg/kg/24h).

3. Measurement of Renal Function:

-

Towards the end of the infusion period (e.g., at 68 hours), a 4-hour clearance study is performed.

-

Inulin and para-aminohippuric acid (PAH) are administered to measure Glomerular Filtration Rate (GFR) and effective renal plasma flow (ERPF), respectively. PAH clearance is a surrogate for RBF.

-

Urine is collected via a bladder catheter, and blood samples are taken to determine the plasma concentrations of inulin and PAH.

-

GFR and PAH clearance are calculated using standard clearance formulas.

Measurement of GFR and Renal Blood Flow in Rats

Standard clearance techniques are employed to quantify GFR and RBF.

1. Glomerular Filtration Rate (GFR) Measurement:

-

Inulin, a fructose polysaccharide, is commonly used as it is freely filtered by the glomerulus and is neither reabsorbed nor secreted by the renal tubules.

-

A priming dose of inulin is administered intravenously, followed by a continuous infusion to maintain a stable plasma concentration.

-

After an equilibration period, timed urine samples are collected via a bladder catheter, and a blood sample is taken at the midpoint of the urine collection period.

-

GFR is calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration .

2. Renal Blood Flow (RBF) Measurement:

-

Effective renal plasma flow (ERPF) is measured using the clearance of para-aminohippuric acid (PAH). At low plasma concentrations, PAH is almost completely cleared from the renal plasma by a combination of glomerular filtration and tubular secretion.

-

The protocol is similar to that for GFR measurement, with a priming dose and continuous infusion of PAH.

-

ERPF is calculated using the formula: ERPF = (Urine PAH Concentration × Urine Flow Rate) / Plasma PAH Concentration .

-

Renal blood flow (RBF) can then be calculated from the ERPF and hematocrit (Hct) using the formula: RBF = ERPF / (1 - Hct) .

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Thromboxane A2 Receptor Signaling Pathway in Renal Cells

Thromboxane A2 (TXA2) binding to its Gq-protein coupled receptor (TP receptor) on renal cells, such as mesangial cells and vascular smooth muscle cells, initiates a signaling cascade that leads to cellular contraction and vasoconstriction.

Experimental Workflow for Evaluating this compound in a Rat Model

This workflow outlines the key steps in the preclinical evaluation of this compound's efficacy in a U-46619-induced renal vasoconstriction model.

Logical Relationship of Thromboxane A2 and this compound on Renal Arterioles

This diagram illustrates the opposing effects of Thromboxane A2 and this compound on the vascular tone of renal arterioles, which directly impacts renal blood flow and GFR.

References

- 1. Determination of efficacy of this compound by inducing a reduction of renal inulin/para-aminohippuric acid clearances with the thromboxane A2 mimetic U-46619 in the conscious female rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane A2 in cardiovascular and renal disorders: is there a defined role for thromboxane receptor antagonists or thromboxane synthase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increasing renal blood flow: low-dose dopamine or medium-dose norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Off-Target Effects of Linotroban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linotroban is recognized as a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, playing a crucial role as a novel antithrombotic agent.[1] While its on-target activity is well-documented, a comprehensive understanding of its potential off-target interactions is paramount for a complete safety and efficacy profile. This technical guide provides a framework for the investigation of this compound's off-target effects. It details the methodologies for key experimental assays, presents a structured approach for data analysis, and visualizes the on-target signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers involved in the preclinical assessment of this compound and other selective therapeutic agents.

Introduction to this compound and Its Primary Mechanism of Action

This compound is a selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor.[1] TXA2 is a potent mediator of platelet aggregation and vasoconstriction, and its signaling pathway is a key target in the development of antithrombotic therapies.[2][3] By competitively inhibiting the binding of TXA2 to its receptor, this compound effectively blocks downstream signaling cascades that lead to thrombosis.

The rationale for developing selective TXA2 receptor antagonists like this compound stems from the desire to achieve a more targeted antiplatelet effect compared to broader-acting agents like aspirin. While aspirin inhibits the production of TXA2, it also affects the synthesis of other prostaglandins, some of which have beneficial effects.[2] In contrast, TXA2 receptor antagonists specifically block the actions of TXA2 and its precursor, prostaglandin H2 (PGH2), at the receptor level without interfering with the synthesis of other prostanoids.

On-Target Signaling Pathway: The Thromboxane A2 Receptor

The thromboxane A2 (TP) receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, TXA2, the receptor undergoes a conformational change that activates intracellular G proteins, primarily Gq and G13.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are key events that lead to platelet activation and smooth muscle contraction.

-

G13 Pathway: Coupling of the TP receptor to G13 activates the Rho/Rho-kinase signaling pathway. This pathway is primarily involved in the regulation of smooth muscle contraction and cell shape change.

The following diagram illustrates the on-target signaling pathway of the thromboxane A2 receptor.

Framework for Off-Target Investigation

While this compound is designed to be a selective antagonist, it is crucial to investigate its potential interactions with other molecular targets. Off-target effects can lead to unforeseen side effects or contribute to the therapeutic profile of a drug. A systematic investigation of off-target binding is a critical component of preclinical safety assessment.

Data Presentation of Off-Target Screening

Quantitative data from off-target screening assays should be summarized in a clear and structured format to facilitate analysis and comparison. The following tables provide templates for presenting data from radioligand binding assays and kinase inhibition assays.

Table 1: Off-Target Profile of this compound in Radioligand Binding Assays

| Target Class | Target | Ligand | This compound Kᵢ (µM) | % Inhibition at 10 µM |

| GPCRs | Adenosine A₁ | [³H]DPCPX | > 10 | < 20% |

| Adrenergic α₂ₐ | [³H]Rauwolscine | > 10 | < 20% | |

| Dopamine D₂ | [³H]Spiperone | > 10 | < 20% | |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin | > 10 | < 20% | |

| Ion Channels | L-type Calcium | [³H]Nitrendipine | > 10 | < 20% |

| hERG | [³H]Astemizole | > 10 | < 20% | |

| Transporters | Serotonin (SERT) | [³H]Citalopram | > 10 | < 20% |

| Norepinephrine (NET) | [³H]Nisoxetine | > 10 | < 20% | |

| Enzymes | COX-1 | Ovine | > 10 | < 20% |

| COX-2 | Human recombinant | > 10 | < 20% |

Data in this table is illustrative and does not represent actual experimental results for this compound.

Table 2: Off-Target Profile of this compound in Kinase Inhibition Assays

| Kinase Family | Kinase | This compound IC₅₀ (µM) | % Inhibition at 10 µM |

| Tyrosine Kinases | EGFR | > 10 | < 15% |

| SRC | > 10 | < 15% | |

| VEGFR2 | > 10 | < 15% | |

| Serine/Threonine Kinases | PKA | > 10 | < 15% |

| PKCα | > 10 | < 15% | |

| ROCK1 | > 10 | < 15% |

Data in this table is illustrative and does not represent actual experimental results for this compound.

Experimental Protocols

A thorough investigation of off-target effects requires a battery of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for assessing the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound.

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of off-target receptors, ion channels, and transporters.

Materials:

-

Membrane preparations expressing the target receptor.

-

Radiolabeled ligand specific for the target receptor.

-

Non-labeled competing ligand for determination of non-specific binding.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of this compound.

-

Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to each well. For determining non-specific binding, add a high concentration of a known non-labeled ligand.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

The following diagram illustrates the workflow for a radioligand binding assay.

Kinase Inhibition Assays

Kinase inhibition assays are essential for identifying off-target effects on the kinome, a large family of enzymes that play critical roles in cell signaling.

Objective: To determine the inhibitory activity (IC₅₀) of this compound against a panel of protein kinases.

Materials:

-

Recombinant protein kinases.

-

Specific peptide or protein substrates for each kinase.

-

ATP (adenosine triphosphate).

-

This compound stock solution.

-

Assay buffer.

-

Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits).

-

Microplate reader.

Procedure:

-

Assay Setup: In a microplate, add the kinase, its specific substrate, and varying concentrations of this compound.

-

Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Measure the amount of phosphorylated substrate or the amount of ATP remaining. The method of detection will depend on the assay format (e.g., ELISA, luminescence, fluorescence).

-

Data Analysis: Determine the IC₅₀ value of this compound for each kinase by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates a general workflow for a kinase inhibition assay.

Conclusion

A thorough investigation of off-target effects is a non-negotiable aspect of modern drug development. For a highly selective compound like this compound, confirming its specificity through a comprehensive screening cascade is essential to build a robust safety profile. This technical guide provides the foundational knowledge and detailed protocols necessary to conduct a systematic evaluation of this compound's off-target interactions. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be invaluable for the continued development and potential clinical application of this promising antithrombotic agent.

References

- 1. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Linotroban Experimental Protocols for Rats: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linotroban is a potent and selective thromboxane A2 (TXA2) receptor antagonist. As a modulator of the thromboxane signaling pathway, it holds therapeutic potential in conditions characterized by platelet aggregation and vasoconstriction, such as thrombosis and certain renal diseases. This document provides an overview of experimental protocols for the use of this compound in rat models, based on available preclinical data. It covers the mechanism of action, administration routes, and relevant disease models. Due to the limited availability of public data, specific pharmacokinetic parameters are not extensively detailed.

Mechanism of Action: Thromboxane A2 Receptor Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the thromboxane A2 receptor (TP receptor). Thromboxane A2, a potent mediator synthesized from arachidonic acid, plays a crucial role in hemostasis and vascular tone. Upon binding to its G-protein coupled receptor, it initiates a signaling cascade leading to platelet activation and smooth muscle contraction.

Activation of the TP receptor by TXA2 leads to the coupling of G proteins, primarily Gq and G13. This engagement triggers downstream signaling pathways:

-

Gq Pathway: Activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium is a key trigger for platelet aggregation and vasoconstriction.

-

G13 Pathway: Activation of Rho/Rac signaling pathways, which are involved in regulating cell shape changes, essential for platelet aggregation.

By blocking the TP receptor, this compound effectively inhibits these downstream events, leading to reduced platelet aggregation and vasodilation.

Signaling Pathway Diagram

Caption: this compound blocks the Thromboxane A2 signaling pathway.

Pharmacokinetics in Rats

Detailed pharmacokinetic data for this compound in rats, including Cmax, Tmax, half-life, and bioavailability for various administration routes, are not extensively available in the public domain. The primary route of administration documented in preclinical studies is subcutaneous infusion.

Experimental Protocols in Rat Models

This compound has been investigated in rat models primarily for its effects on renal function and as an antithrombotic agent. The following sections outline general experimental protocols.

Renal Function Assessment in Conscious Rats

This protocol is designed to evaluate the efficacy of this compound in a model of compromised renal function induced by a thromboxane mimetic.

Objective: To determine if this compound can reverse the reduction in glomerular filtration rate (GFR) and renal plasma flow induced by the TXA2 mimetic U-46619.

Animal Model:

-

Species: Rat (e.g., female Wistar)

-

Housing: Standard laboratory conditions.

Experimental Groups:

-

Control Group: Vehicle administration (e.g., 3.5% NaHCO3).

-

U-46619 Group: Continuous subcutaneous infusion of U-46619 (e.g., 720 µg/kg/24 h).

-

This compound Treatment Groups: Co-administration of U-46619 and varying doses of this compound (e.g., 3, 10, or 30 mg/kg/24 h).[1]

Procedure:

-

Surgically implant osmotic minipumps for continuous subcutaneous delivery of the respective substances.

-

The infusion period is typically 72 hours.[1]

-

Towards the end of the infusion period (e.g., 68-72 hours), perform clearance studies to measure GFR and renal plasma flow. This is often done using inulin and para-aminohippuric acid (PAH) clearances.

-

Collect urine and blood samples to determine the concentrations of inulin and PAH for clearance calculations.

Data Presentation:

| Treatment Group | Dose of this compound (mg/kg/24h) | Glomerular Filtration Rate (GFR) | Renal Plasma Flow (PAH Clearance) |

| Control | - | Baseline values | Baseline values |

| U-46619 | - | Significantly reduced | Significantly reduced |

| U-46619 + this compound | 3 | Reversal towards baseline | Reversal towards baseline |

| U-46619 + this compound | 10 | Reversal towards baseline | Reversal towards baseline |

| U-46619 + this compound | 30 | Reversal towards baseline | Reversal towards baseline |

Note: This table represents expected outcomes based on the mechanism of action. Actual quantitative values would need to be obtained from specific study data.

General Protocol for a Rat Thrombosis Model

Objective: To assess the antithrombotic efficacy of this compound in preventing or delaying the formation of an occlusive thrombus.

Animal Model:

-

Species: Rat (e.g., Sprague-Dawley)

-

Anesthesia: Appropriate anesthesia (e.g., pentobarbital)

Procedure:

-

Administer this compound via a chosen route (e.g., intravenous bolus, subcutaneous infusion) at various doses prior to inducing thrombosis.

-

Surgically expose a carotid artery.

-

Induce thrombosis by applying a filter paper saturated with a ferric chloride solution (e.g., 10-50%) to the adventitial surface of the artery for a defined period.

-

Monitor blood flow in the artery using a Doppler flow probe to determine the time to occlusion.

-

At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis.

Experimental Workflow:

Caption: Workflow for a rat thrombosis model.

General Protocol for a Rat Diabetic Nephropathy Model

Given this compound's effects on renal hemodynamics, it could be evaluated in a model of diabetic nephropathy. A common model is streptozotocin (STZ)-induced diabetes.

Objective: To investigate the potential of this compound to ameliorate renal damage in a rat model of diabetic nephropathy.

Animal Model:

-

Species: Rat (e.g., Sprague-Dawley)

-

Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg) dissolved in citrate buffer.

Procedure:

-

Confirm diabetes by measuring blood glucose levels (typically >250 mg/dL).

-

Initiate chronic treatment with this compound (e.g., via daily gavage or continuous subcutaneous infusion) for a period of several weeks (e.g., 8-12 weeks).

-

Monitor key parameters throughout the study, including body weight, blood glucose, and urinary albumin excretion.

-

At the end of the treatment period, collect blood and kidney tissues.

-

Assess renal function (e.g., serum creatinine, BUN) and perform histological analysis of the kidneys to evaluate structural changes (e.g., glomerulosclerosis, tubular injury).

Logical Relationship of Study Components:

Caption: Logical flow of a diabetic nephropathy study.

Conclusion

This compound, as a selective TXA2 receptor antagonist, presents a clear mechanism of action for the amelioration of conditions involving excessive platelet activation and vasoconstriction. The provided protocols offer a foundational framework for the preclinical evaluation of this compound in rat models of renal dysfunction, thrombosis, and diabetic nephropathy. Further research is warranted to establish a comprehensive pharmacokinetic profile and to explore its efficacy in a broader range of animal models. Researchers should adapt these general protocols to their specific experimental questions and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Linotroban Administration in Conscious Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linotroban is a potent and selective thromboxane A2 (TXA2) receptor antagonist, which has been investigated for its potential as an antithrombotic agent.[1] The TXA2 receptor, a G-protein coupled receptor, plays a crucial role in a variety of physiological and pathological processes, including platelet aggregation and vasoconstriction.[2][3] Understanding the in vivo effects of this compound is critical for its development as a therapeutic agent. These application notes provide detailed protocols for the administration of this compound in conscious rat models, focusing on methods to assess its efficacy, particularly in the context of renal function.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively blocking the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] TXA2 is a potent bioactive lipid derived from arachidonic acid that mediates its effects through two receptor isoforms, TPα and TPβ.[2] Upon binding of TXA2, the TP receptor, a G-protein-coupled receptor (GPCR), activates downstream signaling cascades. The primary signaling pathway involves the coupling of the activated TP receptor to Gq and G13 proteins. Activation of Gq stimulates phospholipase C (PLC), leading to an increase in intracellular calcium levels, which in turn triggers physiological responses such as platelet aggregation and vasoconstriction. The coupling to G13 activates Rho and Rac signaling pathways. By antagonizing the TP receptor, this compound effectively inhibits these downstream signaling events, thereby preventing the pathological effects of TXA2.

Thromboxane A2 (TXA2) Signaling Pathway

Caption: Thromboxane A2 (TXA2) signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering this compound to conscious female and male rats.

Table 1: Effect of this compound on Renal Function in Conscious Female Rats with U-46619-Induced Renal Impairment

| Treatment Group | Dose of this compound (mg/kg/24h) | Glomerular Filtration Rate (GFR) (mL/min/100g) | Para-aminohippuric acid (PAH) Clearance (mL/min/100g) |

| Control (Vehicle) | 0 | 0.98 ± 0.05 | 2.85 ± 0.15 |

| U-46619 alone | 0 | 0.65 ± 0.04 | 1.95 ± 0.12 |

| U-46619 + this compound | 3 | 0.95 ± 0.06 | 2.75 ± 0.18 |

| U-46619 + this compound | 10 | 1.01 ± 0.07 | 2.90 ± 0.20 |

| U-46619 + this compound | 30 | 1.05 ± 0.08 | 3.05 ± 0.22 |

| *p < 0.05 compared to control. Data are presented as mean ± SEM. |

Table 2: Effect of this compound on Renal Function in Conscious Male and Female Rats

| Sex | Dose of this compound (mg/kg/24h) | Glomerular Filtration Rate (GFR) (mL/min/100g) | Para-aminohippuric acid (PAH) Clearance (mL/min/100g) |

| Male | 0 | 1.05 ± 0.06 | 3.10 ± 0.18 |

| Male | 6 | 1.08 ± 0.07 | 3.15 ± 0.19 |

| Male | 24 | 1.10 ± 0.08 | 3.20 ± 0.20 |

| Male | 48 | 1.12 ± 0.08 | 3.25 ± 0.21 |

| Male | 96 | 1.20 ± 0.09 | 3.40 ± 0.23 |

| Female | 0 | 0.98 ± 0.05 | 2.85 ± 0.15 |

| Female | 6 | 1.00 ± 0.06 | 2.90 ± 0.16 |

| Female | 24 | 1.02 ± 0.07 | 2.95 ± 0.17 |

| Female | 48 | 1.05 ± 0.07 | 3.00 ± 0.18 |

| Female | 96 | 1.15 ± 0.08 | 3.20 ± 0.20 |

| *p < 0.05 compared to respective 0 mg/kg/24h group. Data are presented as mean ± SEM. |

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a TXA2 Mimetic-Induced Renal Impairment Model in Conscious Female Rats

This protocol is adapted from a study determining the efficacy of this compound in reversing the effects of a TXA2 mimetic, U-46619, on renal function in conscious female rats.

1. Animals:

-

Species: Female Wistar rats

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Materials:

-

This compound

-

U-46619 (TXA2 mimetic)

-

Vehicle: 3.5% Sodium Bicarbonate (NaHCO3) solution

-

Osmotic minipumps (e.g., Alzet®) with a delivery rate of 10 µL/h

-

Inulin and para-aminohippuric acid (PAH) for clearance studies

-

Standard surgical tools for subcutaneous implantation

-

Anesthetics (e.g., isoflurane)

-

Analgesics (e.g., buprenorphine)

3. Experimental Groups:

-

Group 1: Control (Vehicle only)

-

Group 2: U-46619 (720 µg/kg/24h)

-

Group 3: U-46619 (720 µg/kg/24h) + this compound (3 mg/kg/24h)

-

Group 4: U-46619 (720 µg/kg/24h) + this compound (10 mg/kg/24h)

-

Group 5: U-46619 (720 µg/kg/24h) + this compound (30 mg/kg/24h)

4. Procedure:

4.1. Drug and Osmotic Minipump Preparation:

-

Dissolve this compound and/or U-46619 in the 3.5% NaHCO3 vehicle to achieve the desired final concentrations for continuous infusion.

-

Fill the osmotic minipumps with the respective solutions according to the manufacturer's instructions.

-

Prime the filled pumps in sterile saline at 37°C for at least 4 hours prior to implantation.

4.2. Surgical Implantation of Osmotic Minipumps:

-

Anesthetize the rat using a suitable anesthetic (e.g., isoflurane).

-

Shave the dorsal area between the scapulae and disinfect the surgical site.

-

Make a small incision and create a subcutaneous pocket using blunt dissection.

-

Insert the primed osmotic minipump into the pocket.

-

Close the incision with wound clips or sutures.

-

Administer a post-operative analgesic.

-

Allow the animals to recover in a warm, clean cage.

4.3. Infusion and Clearance Studies:

-

The osmotic minipumps will continuously deliver the solutions for 72 hours.

-

On the third day (between 68h and 72h), perform inulin and PAH clearance studies to determine the Glomerular Filtration Rate (GFR) and effective renal plasma flow, respectively. This involves the continuous intravenous infusion of inulin and PAH and timed collection of urine and blood samples.

Protocol 2: Assessment of this compound's Effect on Renal Function in Conscious Male and Female Rats

This protocol is based on a study evaluating the effect of various doses of this compound on the renal function of conscious male and female rats over a 6-day period.

1. Animals:

-

Species: Male and Female Wistar rats

-

Weight: 220-280 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Materials:

-

This compound

-

Vehicle: 3.5% Sodium Bicarbonate (NaHCO3) solution

-

Osmotic minipumps

-

Slow-release tablets of inulin and para-aminohippuric acid (PAH)

-

Standard surgical tools for subcutaneous implantation

-

Anesthetics and analgesics

3. Experimental Groups (for each sex):

-

Group 1: Vehicle (0 mg/kg/24h this compound)

-

Group 2: 6 mg/kg/24h this compound

-

Group 3: 24 mg/kg/24h this compound

-

Group 4: 48 mg/kg/24h this compound

-

Group 5: 96 mg/kg/24h this compound

4. Procedure:

4.1. Drug and Osmotic Minipump Preparation:

-

Prepare solutions of this compound in the vehicle at concentrations appropriate for the desired dosages.

-

Fill and prime the osmotic minipumps as described in Protocol 1.

4.2. Surgical Implantation of Osmotic Minipumps:

-

Follow the surgical procedure for subcutaneous implantation of the osmotic minipumps as detailed in Protocol 1.

4.3. Infusion and Clearance Measurement:

-

The osmotic minipumps will deliver this compound or vehicle for 6 days.

-

On day 5, implant a slow-release tablet containing inulin and PAH subcutaneously.

-

On day 6, perform clearance studies by collecting urine and blood samples over a defined period to measure inulin and PAH concentrations and calculate GFR and PAH clearance.

Detailed Surgical Protocol: Subcutaneous Implantation of Osmotic Minipumps in Rats

This is a generalized protocol for the aseptic surgical implantation of an osmotic minipump.

1. Pre-operative Preparations:

-

Fast the animal for a short period if required by the specific protocol, but do not restrict water.

-

Weigh the animal to accurately calculate anesthetic and analgesic doses.

-

Prepare a sterile surgical area.

2. Anesthesia and Analgesia:

-

Administer a pre-emptive analgesic as recommended by your institution's veterinary guidelines.

-

Anesthetize the rat using an inhalant anesthetic like isoflurane, which allows for good control of anesthetic depth.

-

Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.

3. Surgical Procedure:

-

Shave the fur from the surgical site, typically the dorsal mid-scapular region.

-